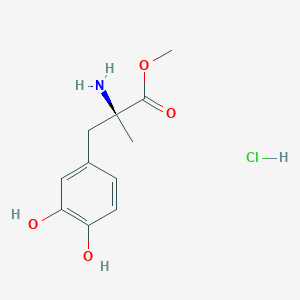

L-alpha-Methyl DOPA Methyl Ester Hydrochloride

Übersicht

Beschreibung

Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes an amino group, a dihydroxyphenyl group, and a methylpropanoate group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-alpha-Methyl DOPA Methyl Ester Hydrochloride typically involves multiple steps. One common method includes the protection of the hydroxyl groups, followed by the introduction of the amino group and the esterification of the carboxyl group. The final step involves the formation of the hydrochloride salt to enhance solubility and stability.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, primary amines, ethers, and esters, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Treatment of Parkinson's Disease

L-alpha-Methyl DOPA Methyl Ester Hydrochloride is primarily utilized in managing Parkinson's disease symptoms. It acts as a prodrug that is converted to dopamine in the brain, alleviating motor deficits associated with the disease.

- Clinical Studies : A study involving six patients with severe "on-off" phenomena demonstrated that intravenous administration of L-DOPA and its methyl ester produced comparable effects in reversing motor deficits, though the duration of action for the methyl ester was shorter . The optimal infusion rates for maintaining mobility indicated that higher doses of the methyl ester were necessary compared to L-DOPA .

- Animal Models : In rodent models, L-DOPA methyl ester was found to be effective in reversing reserpine-induced akinesia and producing contraversive circling behavior, similar to L-DOPA but with enhanced oral activity . This suggests that this compound may provide a more effective delivery method for patients experiencing fluctuations in response to traditional therapies.

1.2 Antihypertensive Effects

This compound also functions as an antihypertensive agent. Its mechanism involves alpha-adrenergic agonism, which can help manage high blood pressure by inducing vasodilation and reducing peripheral resistance .

Synthesis and Formulation

The synthesis of this compound is crucial for its application in clinical settings. Recent advancements have focused on improving yield and reducing environmental impact during production.

- Synthesis Methodology : A notable synthetic method involves using veratone as a raw material, leading to a straightforward process that meets green chemistry standards. This method has been optimized to enhance yield while minimizing waste and energy consumption .

Table 1: Summary of Key Studies on this compound

Wirkmechanismus

The mechanism of action of L-alpha-Methyl DOPA Methyl Ester Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The dihydroxyphenyl group plays a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dihydroxyphenylalanine (DOPA): A precursor to neurotransmitters like dopamine.

Carbidopa: Used in combination with levodopa to treat Parkinson’s disease.

Methyldopa: An antihypertensive agent.

Uniqueness

Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride is unique due to its specific structure, which combines the properties of an amino acid derivative with those of a catecholamine. This combination allows it to interact with a wide range of biological targets, making it a versatile compound for research and therapeutic applications.

Biologische Aktivität

L-alpha-Methyl DOPA Methyl Ester Hydrochloride, commonly referred to as L-DOPA methyl ester, is a derivative of L-DOPA that has gained attention for its potential therapeutic applications, particularly in the management of Parkinson's disease and hypertension. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

L-DOPA methyl ester is a prodrug that enhances the solubility and bioavailability of L-DOPA. It is synthesized to overcome the limitations associated with L-DOPA, such as its acidity and insolubility, which hinder its effectiveness in chronic systemic delivery . The compound acts primarily as a precursor to dopamine and has been studied for its pharmacological effects in various animal models.

L-DOPA methyl ester functions through several mechanisms:

- Dopamine Precursor : It is converted into dopamine in the body, which is crucial for motor control and cognitive function.

- Alpha-Adrenergic Agonism : Similar to its parent compound, it may exert effects on alpha-adrenergic receptors, influencing blood pressure regulation .

- Inhibition of Aromatic L-Amino Acid Decarboxylase : This enzyme is responsible for converting L-DOPA into dopamine; inhibition leads to altered levels of biogenic amines such as norepinephrine and serotonin .

Biological Activities

The biological activities of L-DOPA methyl ester can be categorized into several key areas:

1. Neuroprotective Effects

Research indicates that L-DOPA methyl ester exhibits neuroprotective properties, particularly in models of Parkinson's disease. Studies have shown that it can reverse reserpine-induced akinesia in mice and produce significant behavioral changes in rats with induced lesions in the medial forebrain bundle .

2. Antioxidant Activity

L-DOPA derivatives are known for their radical scavenging abilities due to their catechol structure. The methyl ester variant has been shown to possess enhanced antioxidant properties compared to its parent compound, which may contribute to its neuroprotective effects .

3. Antihypertensive Effects

As a prodrug of methyldopa, L-DOPA methyl ester has been investigated for its antihypertensive properties. It acts as a centrally-acting alpha-2 adrenergic agonist, leading to decreased peripheral sympathetic tone and reduced arterial pressure .

Case Studies

- Parkinson's Disease Management : A study highlighted that continuous intravenous infusions of L-DOPA methyl ester could maintain mobility in patients experiencing response fluctuations typical of Parkinson's disease. The compound was found to be more effective than standard L-DOPA when administered orally .

- Hypertension Treatment : Clinical trials have demonstrated that L-DOPA methyl ester can effectively lower blood pressure without significant side effects typically associated with other antihypertensive medications .

Data Tables

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7;/h3-5,13-14H,6,12H2,1-2H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIAQNHFLNCESH-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544521 | |

| Record name | Methyl 3-hydroxy-alpha-methyl-L-tyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115054-62-1 | |

| Record name | L-Tyrosine, 3-hydroxy-α-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115054-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxy-alpha-methyl-L-tyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.